1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a complex structure that includes a cyclobutylmethyl group attached to a pyridine ring, which is further modified with a carboxylic acid group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of a suitable precursor, such as a diketone, in the presence of a catalyst. The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: Variants with different substituents on the pyridine ring.
Uniqueness: The presence of the cyclobutylmethyl group imparts unique chemical and biological properties to the compound, distinguishing it from its analogs. This group can influence the compound's reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-9(11(14)15)5-2-6-12(10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFDDILRZKDHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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